

thermodynamic properties of solid 2,2,3,3-tetramethylbutane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,2,3,3-Tetramethylbutane

Cat. No.: B1293380

[Get Quote](#)

Abstract

This guide provides a comprehensive technical overview of the thermodynamic properties of solid **2,2,3,3-tetramethylbutane**, also known as hexamethylethane. This highly symmetric and branched alkane serves as a valuable model compound for understanding solid-state behaviors pertinent to pharmaceutical sciences. We will delve into its unique thermal characteristics, including heat capacity, phase transitions, and the energetic relationship between its molecular structure and bulk properties. This document synthesizes experimental data with theoretical principles to offer field-proven insights into the causality behind its thermodynamic profile. All protocols and data are presented within a self-validating framework, grounded in authoritative references.

Introduction: The Significance of 2,2,3,3-Tetramethylbutane in Solid-State Science

2,2,3,3-Tetramethylbutane (C₈H₁₈) is an isomer of octane notable for its exceptional molecular symmetry and steric hindrance.^[1] It is the most compact and heavily branched of the octane isomers.^[1] These structural features bestow upon it unusual physical properties, such as a high melting point and a solid state at room temperature, making it the smallest saturated acyclic hydrocarbon to exhibit this characteristic.^[1] For researchers in drug development, understanding the solid-state properties of model organic compounds like **2,2,3,3-tetramethylbutane** is of paramount importance. The thermodynamic stability, solubility, and

dissolution rates of an active pharmaceutical ingredient (API) are intrinsically linked to its solid-state form, including its crystallinity and polymorphism.

The study of this molecule provides a foundational understanding of how molecular architecture dictates the macroscopic thermodynamic properties that are critical for drug formulation, stability, and bioavailability.

The Interplay of Molecular Structure and Thermodynamic Stability

The thermodynamic properties of **2,2,3,3-tetramethylbutane** are a direct consequence of its unique molecular structure. Its highly branched and globular shape allows for efficient packing in the solid state, leading to strong van der Waals forces. This efficient packing contributes to its high melting point and makes it a solid at room temperature.[\[1\]](#)

Furthermore, **2,2,3,3-tetramethylbutane** is the most stable isomer of octane.[\[1\]](#) Its heat of formation is significantly lower than that of its linear counterpart, n-octane, a phenomenon attributed to stabilizing dispersive interactions between the methyl groups.[\[1\]](#)

Caption: Relationship between molecular structure and thermodynamic properties.

Quantitative Thermodynamic Data

Decades of meticulous experimental work, most notably by Scott, Douslin, et al., have provided a wealth of precise thermodynamic data for **2,2,3,3-tetramethylbutane**. These data are crucial for thermodynamic modeling and for understanding the behavior of this compound under various conditions.

Heat Capacity and Entropy

The heat capacity of solid **2,2,3,3-tetramethylbutane** has been extensively studied as a function of temperature. The standard entropy of the solid at 298.16 K was determined to be $65.43 \pm 0.15 \text{ cal/deg}^{-1}/\text{mole}^{-1}$.

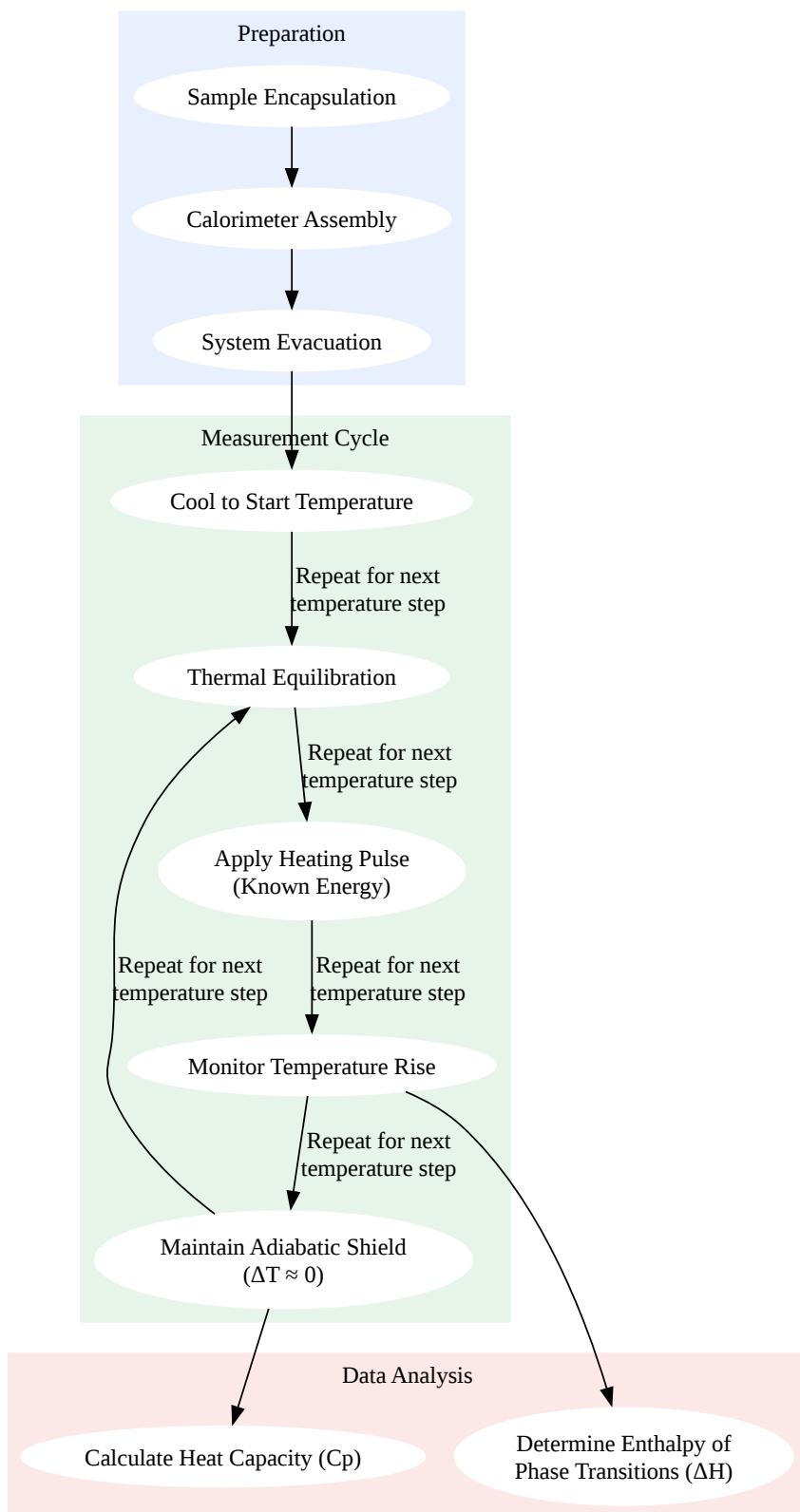
Property	Value	Units	Reference
Standard Entropy of Solid (298.16 K)	65.43 ± 0.15	cal/deg ⁻¹ /mole ⁻¹	[2]
Standard Entropy of Vapor (298.16 K)	93.05 ± 0.30	cal/deg ⁻¹ /mole ⁻¹	[2]

Phase Transitions and Enthalpies

2,2,3,3-Tetramethylbutane exhibits a solid-solid phase transition at 152.5 ± 0.2 K and melts at 373.97 ± 0.05 K.[\[2\]](#) The enthalpies associated with these transitions, as well as the enthalpy of sublimation, have been precisely measured.

Transition	Temperature (K)	Enthalpy of Transition (cal/mole ⁻¹)	Reference
Solid-Solid Transition	152.5 ± 0.2	478	[2]
Fusion (Melting)	373.97 ± 0.05	1802	[2]
Sublimation	-	10365 ± 50	[2]

Experimental Methodologies: A Closer Look


The determination of the thermodynamic properties of solid **2,2,3,3-tetramethylbutane** relies on precise calorimetric techniques. Understanding the principles and application of these methods is essential for appreciating the quality and reliability of the data.

Adiabatic Calorimetry

Adiabatic calorimetry is a highly accurate method for measuring heat capacity and the enthalpy of phase transitions. The core principle is to maintain the sample in a thermally isolated environment, preventing any heat exchange with the surroundings.

Protocol for Adiabatic Calorimetry of an Organic Crystal:

- Sample Preparation: A known mass of high-purity **2,2,3,3-tetramethylbutane** is sealed in a sample container, typically made of a highly conductive material like copper or silver.
- Calorimeter Assembly: The sample container is placed inside an adiabatic shield within a vacuum chamber. Thermocouples are used to monitor the temperature difference between the sample container and the shield.
- Thermal Equilibration: The system is cooled to the starting temperature, and sufficient time is allowed for thermal equilibrium to be established.
- Heating Pulse: A precisely measured amount of electrical energy is supplied to the sample container, causing its temperature to rise.
- Temperature Measurement: The temperature of the sample is monitored until it reaches a new equilibrium.
- Adiabatic Control: Throughout the heating and equilibration periods, the temperature of the adiabatic shield is continuously adjusted to match the temperature of the sample container, minimizing heat leak.
- Data Analysis: The heat capacity is calculated from the amount of energy supplied and the resulting temperature change. For a phase transition, the enthalpy is determined from the total energy required to complete the transition at a constant temperature.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tetramethylbutane - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [thermodynamic properties of solid 2,2,3,3-tetramethylbutane]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1293380#thermodynamic-properties-of-solid-2-2-3-3-tetramethylbutane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com